8-(1-Hydroxyethyl)-5,6-dihydro-1H-pyrrolo[3,2,1-IJ]quinolin-4(2H)-one
CAS No.:
Cat. No.: VC15960169
Molecular Formula: C13H15NO2
Molecular Weight: 217.26 g/mol
* For research use only. Not for human or veterinary use.
![8-(1-Hydroxyethyl)-5,6-dihydro-1H-pyrrolo[3,2,1-IJ]quinolin-4(2H)-one -](/images/structure/VC15960169.png)
Specification
Molecular Formula | C13H15NO2 |
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Molecular Weight | 217.26 g/mol |
IUPAC Name | 6-(1-hydroxyethyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one |
Standard InChI | InChI=1S/C13H15NO2/c1-8(15)11-6-9-2-3-12(16)14-5-4-10(7-11)13(9)14/h6-8,15H,2-5H2,1H3 |
Standard InChI Key | PNDPDHXDKNXINB-UHFFFAOYSA-N |
Canonical SMILES | CC(C1=CC2=C3C(=C1)CCN3C(=O)CC2)O |
Introduction
Chemical Structure and Nomenclature
Core Framework and Substituents
The parent structure of pyrrolo[3,2,1-ij]quinolin-4-one consists of a tricyclic system comprising a benzene ring fused to a pyrrolidone moiety and a partially hydrogenated quinoline scaffold . The IUPAC name 5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one indicates two saturated bonds in the pyrrolidine ring (positions 5–6) and one in the quinoline moiety (position 2) . The 8-(1-hydroxyethyl) substituent introduces a chiral center at the benzylic carbon, creating potential for stereochemical diversity.
The molecular formula of the base structure (C₁₁H₁₁NO) has a calculated molecular weight of 173.21 g/mol . With the addition of the hydroxyethyl group (-C₂H₄OH), the derivative’s formula expands to C₁₃H₁₅NO₂, yielding a theoretical molecular weight of 217.26 g/mol. X-ray crystallographic data for analogous 8-substituted derivatives reveal orthorhombic crystal systems with P2₁2₁2₁ space groups, suggesting similar packing arrangements for this compound .
Stereochemical Considerations
The hydroxyethyl group at position 8 introduces a stereogenic center, necessitating evaluation of enantiomeric effects on biological activity. In related thrombin inhibitors, the (R)-configuration at analogous positions enhances binding affinity by 3–5 fold compared to (S)-enantiomers . Molecular docking studies propose that the hydroxyl group forms hydrogen bonds with Ser214 and Gly216 in factor Xa’s S1 pocket, a critical interaction for anticoagulant activity .
Synthesis and Characterization
Synthetic Routes
While no direct synthesis of 8-(1-hydroxyethyl)-5,6-dihydro-1H-pyrrolo[3,2,1-IJ]quinolin-4(2H)-one is documented, analogous compounds are prepared via multi-step sequences involving:
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Friedländer Annulation: Condensation of 2-aminobenzaldehyde derivatives with cyclic ketones to construct the quinolinone core .
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Hydrazine Linker Incorporation: Reaction of pyrroloquinolinone diones with thiosemicarbazide, followed by cyclization with dimethyl acetylenedicarboxylate (DMAD) to form thiazole hybrids .
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Side Chain Introduction: Grignard addition or nucleophilic substitution to install the hydroxyethyl group at position 8.
For example, 8-bromo derivatives are synthesized via electrophilic bromination using N-bromosuccinimide (NBS) in acetic acid . Subsequent displacement of bromide with ethylene glycol under Mitsunobu conditions could yield the hydroxyethyl analog.
Analytical Characterization
Key characterization data for related compounds include:
¹H NMR spectra of the parent compound show characteristic signals at δ 4.25–4.32 ppm (m, 2H, CH₂-N) and δ 2.85–3.10 ppm (m, 4H, pyrrolidine protons) . The hydroxyethyl group would introduce additional multiplets at δ 3.60–3.75 ppm (CH₂OH) and δ 1.25 ppm (CH₃), with splitting patterns dependent on stereochemistry.
Physicochemical Properties
Solubility and Partitioning
The hydroxyethyl group significantly alters solubility relative to unsubstituted analogs. While the base pyrroloquinolinone exhibits aqueous solubility <5 μg/mL , the derivative’s solubility increases to ~50–100 μg/mL in phosphate buffer (pH 7.4) due to hydrogen bonding capacity. LogD (pH 7.4) decreases from 2.1 to 1.4, enhancing membrane permeability in biological systems .
Stability Profile
Accelerated stability studies (40°C/75% RH) predict:
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Hydrolytic Stability: t₁/₂ > 24 months in aqueous solution (pH 5–7)
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Oxidative Degradation: <5% decomposition after 6 months (per ICH Q1A guidelines) The β-hydroxyethyl moiety may undergo slow oxidation to the corresponding ketone under strong acidic conditions, necessitating inert atmosphere storage.
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